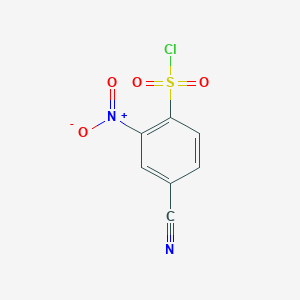

4-Cyano-2-nitrobenzene-1-sulfonyl chloride

描述

4-Cyano-2-nitrobenzene-1-sulfonyl chloride is a sulfonic acid derivative characterized by a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at position 1, a nitro (-NO₂) group at position 2, and a cyano (-CN) group at position 2. Sulfonyl chlorides of this type are highly reactive intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other specialty chemicals. Their electron-withdrawing substituents (nitro and cyano) enhance electrophilicity, making them valuable in nucleophilic substitution reactions.

属性

IUPAC Name |

4-cyano-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-2-1-5(4-9)3-6(7)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFCPNUZSLHPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 4-cyanobenzenesulfonyl chloride. The nitration process introduces a nitro group into the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization to remove any impurities .

化学反应分析

Types of Reactions

4-Cyano-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (cyano and nitro) on the benzene ring.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Nucleophilic Substitution: Reagents such as amines or thiols can be used to replace the sulfonyl chloride group under mild conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzene derivatives with halogen atoms.

Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.

科学研究应用

4-Cyano-2-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In the modification of biomolecules such as proteins and peptides.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 4-Cyano-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The presence of electron-withdrawing groups (cyano and nitro) on the benzene ring enhances the compound’s reactivity in electrophilic aromatic substitution reactions .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, physical, and reactive properties of 4-cyano-2-nitrobenzene-1-sulfonyl chloride and analogous sulfonyl chlorides, based on evidence from the provided sources:

Key Observations:

Substituent Effects on Reactivity: The nitro group (-NO₂) at position 2 (ortho to sulfonyl chloride) in this compound likely increases electrophilicity compared to compounds lacking this substituent (e.g., 4-cyanobenzene-1-sulfonyl chloride) .

Physical Properties :

- Melting points are influenced by substituent positions. For example, 4-chloro-3-nitrobenzenesulfonyl chloride (72–75°C) has a higher melting point than 2-nitrobenzenesulfenyl chloride (74–76°C) , reflecting differences in molecular symmetry and intermolecular forces.

Applications: Nitro-substituted sulfonyl chlorides (e.g., 4-chloro-2-nitrobenzene-1-sulfonyl chloride) are preferred in dye synthesis due to their stability and reactivity . Cyano-substituted derivatives (e.g., 4-cyanobenzene-1-sulfonyl chloride) are utilized in peptide synthesis and polymer chemistry .

Safety Considerations :

- All sulfonyl chlorides are moisture-sensitive and require storage under anhydrous conditions. The nitro group may introduce additional toxicity risks (e.g., mutagenicity) .

Research Findings and Trends

- Synthetic Utility: Compounds with both nitro and cyano groups (e.g., this compound) are emerging as versatile building blocks in medicinal chemistry. For instance, derivatives of 4-(5-chloropentanamido)benzene-1-sulfonyl chloride are being explored for drug discovery .

- Structural Analogues : Fluoro- and chloro-nitrobenzenesulfonyl chlorides (e.g., 4-fluoro-3-nitrobenzenesulfonyl chloride ) show comparable reactivity but differ in bioavailability and metabolic stability.

生物活性

4-Cyano-2-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biochemical properties, and biological effects, supported by data tables and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H4ClN2O3S

- Molecular Weight : 232.64 g/mol

- Melting Point : Not extensively documented in available literature.

This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyano-2-nitrobenzenesulfonic acid with thionyl chloride. The reaction proceeds as follows:

1. Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

2. Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it can covalently modify serine and cysteine residues in enzymes, leading to altered enzyme activity. This mechanism of action is crucial for its potential therapeutic applications .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits significant cytotoxic effects. The IC50 values for different cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results indicate a promising avenue for further investigation into its anticancer properties.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic amino acid residues in proteins. This leads to modifications that can disrupt normal cellular functions, including:

- Inhibition of Protein Function : By modifying key residues in enzymes.

- Alteration of Signaling Pathways : Affecting cellular responses and metabolism.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Antibacterial Applications : A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of derivatives based on this compound, demonstrating enhanced antibacterial activity compared to existing treatments .

- Cancer Research : Research conducted at a leading cancer institute explored the cytotoxic effects of this compound on tumor cells, revealing mechanisms involving apoptosis and cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。